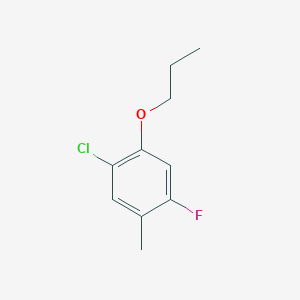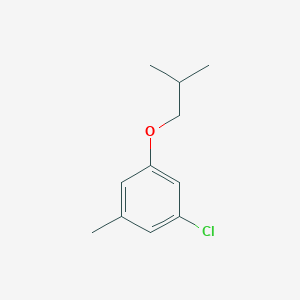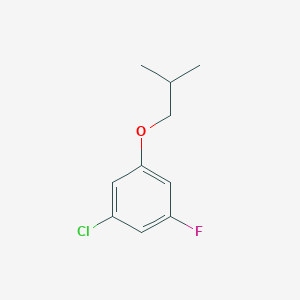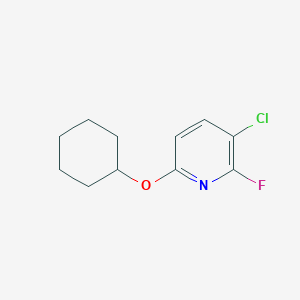
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and propoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-fluoro-5-methyl-2-hydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve industrial-grade quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-hydroxy-4-fluoro-5-methyl-2-propoxybenzene or 1-chloro-4-amino-5-methyl-2-propoxybenzene.
Oxidation: Products include 1-chloro-4-fluoro-5-methyl-2-propoxybenzoic acid or 1-chloro-4-fluoro-5-methyl-2-propoxybenzaldehyde.
Reduction: Products include this compound without halogen substituents.
Applications De Recherche Scientifique
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-fluoro-5-methyl-2-propoxybenzene depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and alkyl groups can influence its binding affinity and specificity, affecting the overall biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-fluoro-2-methylbenzene: Lacks the propoxy group, resulting in different chemical properties and reactivity.
1-Chloro-4-fluoro-5-methyl-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
1-Chloro-4-fluoro-5-methylbenzene: Lacks both the propoxy and methoxy groups, leading to simpler reactivity patterns.
Uniqueness: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene is unique due to the combination of chloro, fluoro, methyl, and propoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
1-chloro-4-fluoro-5-methyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-3-4-13-10-6-9(12)7(2)5-8(10)11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIVDPPIUYAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)methyl]-3-chlorobenzene](/img/structure/B8029893.png)
![1-[(Tert-butoxy)methyl]-4-chlorobenzene](/img/structure/B8029899.png)










